molecular formula C7H6BF4NO2 B7910095 [5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid

[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B7910095
M. Wt: 222.93 g/mol
InChI Key: DQEYZNDYUUWUNB-UHFFFAOYSA-N
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Description

[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with amino, fluoro, and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Solvents: DMSO, THF, or ethanol.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted aromatic compounds (from nucleophilic substitution).

Scientific Research Applications

Mechanism of Action

The mechanism by which [5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets:

Comparison with Similar Compounds

[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid: can be compared with other boronic acids and related compounds:

The unique combination of amino, fluoro, and trifluoromethyl groups in This compound imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

[5-amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4NO2/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,14-15H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEYZNDYUUWUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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